

Cross-validation of 4-Hexadecyloxyphenol characterization data from multiple techniques

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Compound of Interest

Compound Name: 4-Hexadecyloxyphenol

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A Guide to Cross-Validation of 4-Hexadecyloxyphenol Characterization Data

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of **4-Hexadecyloxyphenol**, focusing on the cross-validation of characterization data from multiple analytical techniques. Our objective is to present a cohesive and validated understanding of this molecule's physicochemical properties, moving beyond single-technique analysis to a holistic and self-verifying system of characterization.

Introduction: The Imperative of Multi-Technique Characterization

4-Hexadecyloxyphenol, a molecule combining a hydrophilic phenol head with a long lipophilic hexadecyl tail, presents unique characteristics relevant in fields from materials science to drug delivery. Its amphiphilic nature suggests potential applications in formulation, where

understanding its thermal stability, molecular structure, and purity is paramount. A single analytical technique provides only one perspective on a molecule's identity and behavior. True scientific rigor, however, demands a multi-faceted approach where data from orthogonal techniques are cross-validated to build a comprehensive and trustworthy profile. This guide will walk through the characterization of **4-Hexadecyloxyphenol** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA), demonstrating how these techniques synergistically confirm the molecule's identity and purity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For **4-Hexadecyloxyphenol**, both ^1H and ^{13}C NMR are essential to confirm the connectivity of the aromatic ring, the phenolic hydroxyl group, and the long alkyl chain.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-Hexadecyloxyphenol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent peaks that would obscure the analyte signals.[1]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1][2]
- **Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon environment.[3]
- **Processing:** Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction.

Expected ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~6.8	d	2H	Ar-H (ortho to -O)	Protons on the aromatic ring adjacent to the electron-donating ether linkage are shielded and appear upfield. They are split into a doublet by the neighboring protons.[4][5]
~6.75	d	2H	Ar-H (meta to -O)	Protons on the aromatic ring meta to the ether linkage are also shielded and split into a doublet.[4][5]
~4.8	s	1H	Ar-OH	The phenolic proton is typically a broad singlet and its chemical shift can be concentration-dependent.[4][5]
~3.9	t	2H	-O-CH ₂ -	The methylene group directly attached to the ether oxygen is deshielded and appears as a triplet due to coupling with the

				adjacent methylene group. [1][6]
~1.7	p	2H	-O-CH ₂ -CH ₂ -	The next methylene group in the chain, appearing as a pentet (or multiplet).
~1.4-1.2	m	26H	-(CH ₂) ₁₃ -	The bulk of the methylene groups in the long alkyl chain overlap in a complex multiplet in this region.[1]
~0.88	t	3H	-CH ₃	The terminal methyl group of the alkyl chain is the most shielded and appears as a triplet.[1]

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~155	Ar-C-OH	The carbon bearing the hydroxyl group is deshielded. [7]
~153	Ar-C-O-	The carbon attached to the ether oxygen is also significantly deshielded.[7]
~116	Ar-CH (ortho to -O)	Aromatic carbons ortho to the ether linkage.
~115	Ar-CH (meta to -O)	Aromatic carbons meta to the ether linkage.
~68	-O-CH ₂ -	The carbon of the methylene group attached to the ether oxygen is deshielded.[8]
~32-22	-(CH ₂) ₁₄ -	The carbons of the long alkyl chain, with the terminal carbons being more shielded.
~14	-CH ₃	The terminal methyl carbon is the most shielded.[9]

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For **4-Hexadecyloxyphenol**, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the intact molecular ion.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of **4-Hexadecyloxyphenol** in a solvent compatible with ESI, such as methanol or acetonitrile.

- Ionization: Introduce the sample into the ESI source. In negative ion mode, the phenolic proton can be easily lost, forming the $[M-H]^-$ ion. In positive ion mode, protonation to form $[M+H]^+$ or adduction with sodium to form $[M+Na]^+$ can occur.
- Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.
- Fragmentation (MS/MS): If desired, the parent ion can be selected and fragmented by collision-induced dissociation (CID) to obtain further structural information.

Expected Mass Spectrometry Data

Ion	m/z (calculated)	Observation
$[M-H]^-$	347.29	Deprotonated molecular ion, expected in negative ion mode.
$[M+H]^+$	349.31	Protonated molecular ion, expected in positive ion mode.
$[M+Na]^+$	371.29	Sodium adduct of the molecular ion, often observed with ESI.

Expected Fragmentation Pattern:

The fragmentation of **4-Hexadecyloxyphenol** is expected to occur at the ether linkage. Cleavage of the C-O bond can lead to fragments corresponding to the hexadecyl chain and the hydroxyphenyl group. A common fragmentation for long-chain alkyl aromatic compounds is the formation of a stable tropylium ion.^[10]

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of solid **4-Hexadecyloxyphenol** directly onto the ATR crystal. No further sample preparation is typically needed.[11]
- Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal should be taken first.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Data

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group	Rationale
~3350 (broad)	O-H stretch	Phenolic -OH	The broadness of this peak is due to hydrogen bonding.[12]
~3050	C-H stretch	Aromatic C-H	Characteristic of C-H bonds on a benzene ring.
~2920, ~2850	C-H stretch	Aliphatic C-H	Strong absorptions from the numerous C-H bonds in the hexadecyl chain.
~1600, ~1500	C=C stretch	Aromatic ring	Characteristic skeletal vibrations of the benzene ring.[12]
~1240	C-O stretch	Aryl ether	Asymmetric C-O-C stretching vibration. [13]
~1030	C-O stretch	Alkyl ether	Symmetric C-O-C stretching vibration.

IV. Thermal Analysis (DSC/TGA): Assessing Purity and Stability

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the material's purity, melting behavior, and thermal stability.

Experimental Protocol: DSC and TGA

- **Sample Preparation:** Accurately weigh a small amount of **4-Hexadecyloxyphenol** (typically 5-10 mg) into an aluminum or platinum pan.
- **DSC Analysis:** Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to an empty reference pan. This will reveal thermal transitions such as melting.
- **TGA Analysis:** Heat the sample under a controlled nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min). The mass of the sample is continuously monitored as a function of temperature, indicating decomposition.[\[14\]](#)

Expected Thermal Analysis Data

Technique	Parameter	Expected Value/Observation	Rationale
DSC	Melting Point (T_m)	A sharp endothermic peak	A sharp melting peak is indicative of a pure crystalline substance. The melting point for long-chain organic molecules is influenced by the chain length.[15]
TGA	Decomposition Temperature (T_d)	Onset of mass loss at elevated temperature	This indicates the temperature at which the molecule begins to break down. For phenolic compounds, decomposition can involve complex reactions.[16][17]

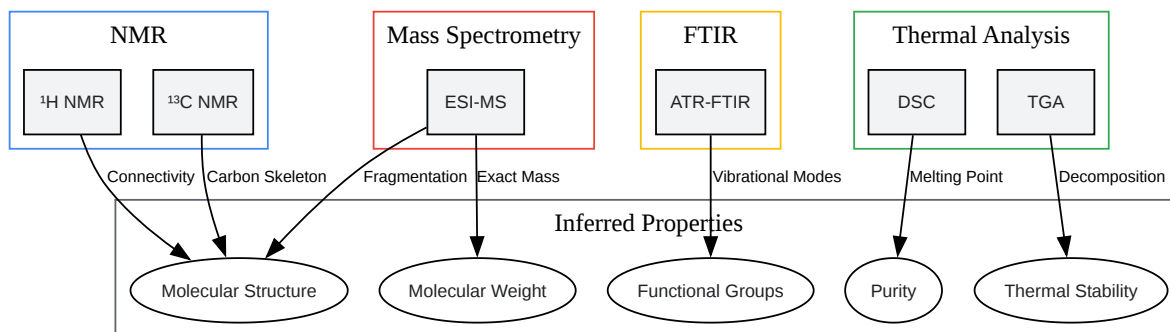
Cross-Validation: Weaving the Data into a Cohesive Narrative

The true power of this multi-technique approach lies in the cross-validation of the data. Each technique provides a piece of the puzzle, and their agreement strengthens the overall conclusion.

Cross-validation workflow for **4-Hexadecyloxyphenol**.

- NMR and MS Synergy: NMR provides the detailed connectivity of the molecule, while MS confirms the overall molecular formula and weight. The fragmentation pattern in MS should be consistent with the structure determined by NMR.
- FTIR and NMR Harmony: FTIR confirms the presence of the key functional groups (hydroxyl, ether, aromatic ring, alkyl chain) that are precisely mapped out by NMR.

- **Thermal Analysis and Purity:** A sharp melting point in DSC corroborates the high purity suggested by the clean NMR and MS spectra. The TGA data provides the upper-temperature limit for the molecule's stability, which is crucial for any application involving heating.



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Relationship between techniques and confirmed properties.

Conclusion: A Foundation of Trustworthy Data

This guide has outlined a systematic, multi-technique approach to the characterization of **4-Hexadecyloxyphenol**. By integrating data from NMR, MS, FTIR, and thermal analysis, we build a comprehensive and cross-validated profile of the molecule. This rigorous approach is not merely an academic exercise; it is a critical component of quality control, ensuring the identity, purity, and stability of a compound for any research or development application. The principles and workflows described herein serve as a robust framework for the characterization of not only **4-Hexadecyloxyphenol** but also a wide range of other complex organic molecules.

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